molecular formula C10H17ClO B14259274 2-Butyl-2-chlorocyclohexanone CAS No. 34737-52-5

2-Butyl-2-chlorocyclohexanone

Katalognummer: B14259274
CAS-Nummer: 34737-52-5
Molekulargewicht: 188.69 g/mol
InChI-Schlüssel: RMQCTWSCTDFANX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-2-chlorocyclohexanone is an organic compound that belongs to the class of cyclohexanones It is characterized by the presence of a butyl group and a chlorine atom attached to the cyclohexanone ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

2-Butyl-2-chlorocyclohexanone can be synthesized through the chlorination of cyclohexanone. One common method involves the use of chlorine gas in the presence of water and a catalyst such as calcium carbonate. The reaction is typically carried out at low temperatures to control the rate of chlorination and to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to optimize the yield and purity of the product. The reaction conditions, such as temperature, pressure, and concentration of reactants, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Butyl-2-chlorocyclohexanone undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Reduction Reactions: The carbonyl group in the cyclohexanone ring can be reduced to form alcohols.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed in these reactions.

Major Products Formed

    Substitution Reactions: Derivatives with different functional groups replacing the chlorine atom.

    Reduction Reactions: Alcohols and other reduced forms of the compound.

    Oxidation Reactions: Carboxylic acids and other oxidized products.

Wissenschaftliche Forschungsanwendungen

2-Butyl-2-chlorocyclohexanone has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Butyl-2-chlorocyclohexanone involves its interaction with specific molecular targets. The chlorine atom and the carbonyl group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile in substitution reactions and as a substrate in reduction and oxidation reactions. The pathways involved in these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chlorocyclohexanone: Similar in structure but lacks the butyl group.

    2-Butylcyclohexanone: Similar but without the chlorine atom.

    2-Methyl-2-chlorocyclohexanone: Similar but with a methyl group instead of a butyl group.

Uniqueness

2-Butyl-2-chlorocyclohexanone is unique due to the presence of both a butyl group and a chlorine atom on the cyclohexanone ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

34737-52-5

Molekularformel

C10H17ClO

Molekulargewicht

188.69 g/mol

IUPAC-Name

2-butyl-2-chlorocyclohexan-1-one

InChI

InChI=1S/C10H17ClO/c1-2-3-7-10(11)8-5-4-6-9(10)12/h2-8H2,1H3

InChI-Schlüssel

RMQCTWSCTDFANX-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(CCCCC1=O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.